Quinone 7

Bioavailability Pharmacokinetics Serum Level

This Menaquinone-7 (MK-7, CAS 2124-57-4; synonym: Quinone 7) offers purchasers the ONLY vitamin K2 homolog with Level I RCT evidence for attenuating coronary artery calcification (18 Agatston units/year reduction vs placebo). Its long polyisoprenoid chain enables once-daily dosing and sustained systemic exposure, making it the non-substitutable choice over MK-4 or K1 for studies requiring measurable serum accumulation or efficient extrahepatic VKDP carboxylation. Specify all-trans isomer content for maximum stability under accelerated conditions.

Molecular Formula C28H12O2
Molecular Weight 380.4 g/mol
CAS No. 475-64-9
Cat. No. B1617037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinone 7
CAS475-64-9
Molecular FormulaC28H12O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7
InChIInChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H
InChIKeyLEEJQTWXRMXYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinone 7 (Menaquinone-7, MK-7, CAS 475-64-9): Key Compound Properties for Procurement Specification


Quinone 7, systematically known as menaquinone-7 (MK-7), is a long-chain vitamin K2 homolog characterized by a 2-methyl-1,4-naphthoquinone ring structure with a polyisoprenoid side chain of seven isoprene units [1]. Unlike short-chain menaquinones (e.g., MK-4) or plant-derived phylloquinone (vitamin K1), MK-7 exhibits distinct pharmacokinetic and biological properties stemming from its extended aliphatic side chain, including prolonged half-life and differential tissue distribution [2][3]. As a critical cofactor for gamma-glutamyl carboxylase, MK-7 catalyzes the post-translational gamma-carboxylation of vitamin K-dependent proteins (VKDPs) such as osteocalcin and matrix Gla protein, which regulate calcium homeostasis in bone and vasculature [4].

Why MK-7 Cannot Be Substituted by MK-4 or Vitamin K1 in Research and Development


Generic substitution between vitamin K homologs—specifically menaquinone-7 (MK-7), menaquinone-4 (MK-4), and phylloquinone (vitamin K1)—is scientifically unsupported due to fundamental differences in bioavailability, circulatory half-life, and tissue-specific carboxylation efficacy [1]. Studies demonstrate that MK-4 does not accumulate in serum even after repeated dosing, whereas MK-7 achieves sustained and dose-dependent serum elevations [2]. Furthermore, the effective dose of MK-7 required to reduce undercarboxylated osteocalcin is sixfold lower than that of MK-4, and its anticoagulant interference occurs at doses three- to fourfold lower than vitamin K1 [1]. These structural and pharmacokinetic distinctions render MK-7 non-interchangeable for applications requiring sustained systemic exposure or efficient extrahepatic VKDP carboxylation.

Product-Specific Quantitative Evidence Guide: Menaquinone-7 (Quinone 7, CAS 475-64-9) Differential Performance Metrics


Serum Accumulation: MK-7 vs. MK-4 Head-to-Head Bioavailability Trial

In a direct head-to-head comparison in healthy women, consecutive administration of 60 μg MK-7 (92 nmol) for 7 days produced significant serum accumulation, whereas identical dosing with MK-4 (60 μg; 135 nmol) failed to increase serum MK-4 levels above baseline at any time point [1]. Single-dose administration of 420 μg MK-7 (647 nmol) achieved a measurable peak serum concentration at 6 hours and remained detectable for at least 48 hours; by contrast, an equivalent 420 μg dose of MK-4 (945 nmol) was completely undetectable in serum of all subjects at all time points [1].

Bioavailability Pharmacokinetics Serum Level

Circulatory Half-Life: MK-7 vs. Vitamin K1 Head-to-Head Pharmacokinetic Study

A randomized head-to-head trial comparing synthetic vitamin K1 and natto-derived MK-7 in healthy volunteers demonstrated that while both compounds achieved peak serum concentrations at 4 hours post-ingestion, the half-life of MK-7 was substantially longer, resulting in 7- to 8-fold higher serum accumulation during prolonged intake [1]. MK-7 induced more complete osteocalcin carboxylation than K1 at equivalent dosing [1].

Pharmacokinetics Half-life Serum Concentration

Dose Efficiency for Osteocalcin Carboxylation: MK-7 vs. MK-4 Comparative Efficacy

Cross-study analysis indicates that the effective dose of MK-7 required to decrease undercarboxylated osteocalcin (ucOC) is approximately six times lower than that of MK-4 [1]. This inference is supported by clinical data showing that MK-7 supplementation at 100 μg/day significantly improved disease activity scores and reduced ucOC levels in rheumatoid arthritis patients over three months [2], whereas MK-4 typically requires higher doses (≥45 mg/day in clinical use) to achieve comparable effects.

Bone Metabolism Osteocalcin Carboxylation

Arterial Calcification Attenuation: MK-7 vs. Placebo Randomized Controlled Trial

In a double-blind, placebo-controlled randomized trial involving 180 patients with mild to moderate coronary artery calcification (CAC), MK-7 supplementation over two years significantly slowed the rate of calcification progression compared to placebo [1]. The adjusted difference in progression rate was 18 Agatston units/year (95% CI: 2-34; p=0.03) in favor of the MK-7 group [1]. Concurrently, serum levels of dephosphorylated-uncarboxylated matrix Gla protein (dp-ucMGP), a functional biomarker of vascular vitamin K status, increased significantly less in the MK-7 treated group compared to placebo (p<0.001) [1].

Cardiovascular Coronary Artery Calcification Matrix Gla Protein

Formulation Stability: High-Purity MK-7 vs. Low-Purity MK-7 Raw Material Comparison

A comparative analysis of MK-7 raw materials with differing purity profiles revealed that higher purity directly correlates with enhanced stability in finished formulations [1]. Under accelerated conditions (40°C/75% RH, 6 months), a synthetic MK-7 product with lower purity exhibited substantial degradation, with MK-7 content halved after just one month in the presence of L-arginine or magnesium oxide excipients [1]. In contrast, a natural MK-7 product characterized by the highest all-trans isomer content maintained stability >90% up to three months under identical accelerated conditions [1].

Formulation Stability Quality Control Excipient Compatibility

Optimal Research and Industrial Application Scenarios for Menaquinone-7 (Quinone 7, CAS 475-64-9)


Cardiovascular Clinical Trials Requiring Quantifiable Vascular Calcification Endpoints

For randomized controlled trials investigating attenuation of arterial calcification progression, MK-7 is the only vitamin K homolog with Level I evidence (RCT) demonstrating statistically significant slowing of coronary artery calcification quantified by Agatston scoring [1]. The demonstrated effect size (18 Agatston units/year reduction vs. placebo) provides a benchmark for power calculations in future trial designs [1].

Pharmacokinetic and Bioavailability Studies Requiring Sustained Systemic Exposure

When study protocols require measurable and sustained serum levels of vitamin K for biomarker correlation or dose-response modeling, MK-7 is the appropriate selection. Head-to-head data confirm that MK-4 fails to accumulate in serum even with repeated daily dosing, making it unsuitable for such applications [1]. MK-7's extended half-life enables once-daily or less frequent dosing regimens [2].

Bone Metabolism Research Utilizing Osteocalcin Carboxylation as Functional Biomarker

For studies measuring vitamin K-dependent carboxylation of osteocalcin, MK-7 offers approximately sixfold higher dose efficiency than MK-4 [1], enabling lower inclusion levels in experimental diets or formulations. This is particularly relevant for long-term intervention studies where cumulative exposure must be carefully controlled [2].

Dietary Supplement Formulation Development Requiring Validated Shelf-Life Stability

Formulators developing finished products containing mineral excipients should prioritize MK-7 raw materials with documented high purity and high all-trans isomer content. Stability data demonstrate that such materials maintain >90% potency for at least three months under accelerated conditions (40°C/75% RH), whereas lower-purity alternatives degrade substantially within one month [1]. This directly impacts product specification, shelf-life claims, and cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinone 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.